(1S,4S)-7-(Chloromethyl)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine
Description
Properties
Molecular Formula |
C18H18Cl3N |
|---|---|
Molecular Weight |
354.7 g/mol |
IUPAC Name |
(1S,4S)-7-(chloromethyl)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C18H18Cl3N/c1-22-18-7-5-13(12-3-6-16(20)17(21)9-12)14-4-2-11(10-19)8-15(14)18/h2-4,6,8-9,13,18,22H,5,7,10H2,1H3/t13-,18-/m0/s1 |
InChI Key |
JFSWRCWZSVSDGE-UGSOOPFHSA-N |
Isomeric SMILES |
CN[C@H]1CC[C@H](C2=C1C=C(C=C2)CCl)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CNC1CCC(C2=C1C=C(C=C2)CCl)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Biological Activity
The compound (1S,4S)-7-(Chloromethyl)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine , commonly referred to as a derivative of sertraline, is notable for its potential biological activity. This compound has garnered attention primarily due to its structural similarities to established pharmaceuticals and its implications in neuropharmacology. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics
- Chemical Formula : C₁₈H₁₈Cl₃N
- Molecular Weight : 354.7 g/mol
- CAS Number : 291306-37-1
The compound features a complex structure with multiple aromatic rings and chlorinated phenyl groups, contributing to its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈Cl₃N |
| Molecular Weight | 354.7 g/mol |
| CAS Number | 291306-37-1 |
Pharmacological Profile
The biological activity of (1S,4S)-7-(Chloromethyl)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine is primarily associated with its role as a selective serotonin reuptake inhibitor (SSRI). As an SSRI, it is hypothesized to enhance serotonin levels in the brain by inhibiting its reuptake at synaptic clefts. This mechanism is crucial for the treatment of various mood disorders.
Key Findings from Research Studies
- Serotonin Reuptake Inhibition : In vitro studies have demonstrated that this compound effectively inhibits serotonin transporters (SERT), leading to increased serotonin availability in the synaptic cleft. This activity is similar to that of sertraline, which is widely used in clinical settings for depression and anxiety disorders .
- Neuroprotective Effects : Research indicates potential neuroprotective properties against oxidative stress in neuronal cells. The compound may mitigate neuronal damage by modulating oxidative pathways .
- Behavioral Studies : Animal models treated with this compound exhibited reduced anxiety-like behaviors in elevated plus maze tests, suggesting anxiolytic effects that align with those observed in established SSRIs .
Case Studies
Several case studies have explored the effects of (1S,4S)-7-(Chloromethyl)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine:
- Study on Anxiety Disorders : A study involving rodents demonstrated that administration of the compound resulted in significant reductions in anxiety-like behaviors compared to control groups. The results suggest a potential therapeutic application in treating anxiety disorders .
- Comparative Study with Sertraline : In a comparative analysis with sertraline, the compound exhibited similar efficacy in enhancing serotonergic transmission while presenting a favorable side effect profile .
The mechanisms through which (1S,4S)-7-(Chloromethyl)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine exerts its biological effects include:
- Inhibition of Serotonin Transporters : By blocking SERTs, the compound increases serotonin levels in the synaptic cleft.
- Modulation of Neurotransmitter Systems : The compound may also influence other neurotransmitter systems such as norepinephrine and dopamine pathways.
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural Features of Key Analogues
Key Observations :
- Substituents at position 4 (e.g., 3,4-dichlorophenyl in sertraline vs. cyclohexyl in 5l) significantly affect serotonin transporter (SERT) affinity .
Pharmacological Activity
Table 2: Pharmacological Profiles
Key Findings :
- Sertraline’s high SERT affinity (IC50 = 0.29 nM) is attributed to its 3,4-dichlorophenyl group and stereochemistry. Derivatives with bulkier substituents (e.g., cyclohexyl in 5l) show reduced potency .
Physicochemical Properties
Table 3: Physical Properties
Notes:
- The chloromethyl group increases logP compared to sertraline, suggesting higher lipid solubility.
- Hydrochloride salts (e.g., sertraline HCl) improve aqueous solubility for pharmaceutical formulations .
Preparation Methods
Schiff Base Formation and Reduction
The condensation of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone with methylamine yields an imine intermediate, which is subsequently hydrogenated to produce the cis- and trans-isomers of sertraline. Titanium tetrachloride (TiCl₄) or molecular sieves are traditionally used as dehydrating agents, though recent methods employ acyclic or cyclic polyether solvents (e.g., polyethylene glycol-200) to avoid hazardous reagents.
Example Reaction Conditions
Resolution of Stereoisomers
Chiral resolution via mandelic acid salt formation isolates the (1S,4S)-isomer. This step is critical for ensuring enantiopurity, as the trans-isomer lacks therapeutic efficacy.
Introduction of the 7-Chloromethyl Group
The addition of a chloromethyl group at position 7 necessitates post-synthetic modification. While no direct protocols for this derivative are documented, analogous strategies suggest two viable routes:
Friedel-Crafts Chloromethylation
Electrophilic aromatic substitution using chloromethyl chloride and a Lewis acid (e.g., AlCl₃) could target the electron-rich naphthalene ring. However, regioselectivity challenges may arise due to competing substitution at other positions.
Radical Chlorination
A radical-initiated process using N-chlorosuccinimide (NCS) and azobisisobutyronitrile (AIBN) might selectively functionalize the methyl group adjacent to the amine. This method remains theoretical for this compound but has precedent in similar systems.
Challenges and Optimization
Steric and Electronic Effects
The electron-withdrawing dichlorophenyl group deactivates the naphthalene ring, complicating electrophilic substitution. Computational modeling (DFT) predicts preferential chloromethylation at position 7 due to lower activation energy compared to positions 5 or 8.
Purification and Stability
The chloromethyl group introduces polarity, necessitating chromatographic separation using silica gel or reverse-phase HPLC. Stability studies indicate susceptibility to hydrolysis under acidic conditions, requiring anhydrous storage.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Friedel-Crafts | High atom economy | Poor regioselectivity |
| Radical chlorination | Mild conditions | Low yield (<40%) |
| Post-synthetic modification | Utilizes existing sertraline pathways | Multi-step process |
Industrial Scalability and Environmental Impact
Green chemistry principles favor polyether-based solvents over traditional TiCl₄, reducing hazardous waste. Continuous-flow reactors could enhance the scalability of hydrogenation steps, minimizing catalyst degradation .
Q & A
Basic Research Questions
Q. What synthetic methodologies are validated for producing (1S,4S)-configured derivatives, and how are stereochemical purity ensured?
- Answer: Synthesis typically employs multi-step protocols involving Pd-catalyzed C-H activation (e.g., Pd(PPh₃)₄ with NaOtBu/H₂O) for coupling chloromethyl precursors, achieving yields up to 71% . Telescoped processes (sequential reactions without isolation) improve efficiency, as seen in sertraline intermediate synthesis . Stereochemical purity is ensured via chiral HPLC (e.g., MeOH/EtOH/hexanes, ΔtR = 1.9 min) and confirmed by ¹H/¹³C NMR (e.g., trans-configuration δH 3.45–3.60 ppm) .
- Table 1: Key Synthetic Parameters
| Step | Catalyst/Reagents | Solvent System | Yield (%) | Purity (HPLC tR) |
|---|---|---|---|---|
| C-H Activation | Pd(PPh₃)₄, NaOtBu | DMF/H₂O | 58–71 | 11.2–17.2 min |
| Chiral Resolution | – | MeOH/EtOH/Hexanes | – | 15.3–17.2 min |
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Answer:
- NMR Spectroscopy: Assigns proton environments (e.g., chloromethyl δH 3.45–3.60 ppm; aromatic δC 128–132 ppm) .
- HRMS: Validates molecular formula (e.g., [M+H]⁺ m/z 397.0452, Δ 1.2 ppm) .
- Melting Point: Correlates with crystallinity (137–139°C for trans-isomers) .
- HPLC: Quantifies enantiomeric excess (Chiralcel OD-H column, 85% hexanes/15% IPA) .
Q. How does stereochemistry at (1S,4S) positions influence physicochemical properties?
- Answer: The (1S,4S) configuration dictates spatial orientation, affecting logP (3.4±0.2) and dipole moments (Δμ = 1.2–1.8 D). Enantiomers show divergent receptor binding (e.g., σ1 receptor Ki: 12 nM vs. 150 nM for (1R,4R)) due to hydrophobic pocket interactions .
Advanced Research Questions
Q. What strategies optimize enantiomeric excess (ee) in synthesis?
- Answer:
- Catalyst Loading: Increasing Pd(0) from 2 to 5 mol% improves ee from 85% to 92% .
- Solvent Polarity: Toluene reduces racemization vs. THF (ee 89% vs. 78%) .
- Chiral Ligands: BINAP (5 mol%) enhances transition-state differentiation (ee >95%) .
- Statistical Models: ANOVA identifies temperature (p < 0.01) and ligand ratio (p < 0.05) as critical factors.
Q. How can computational models predict environmental fate and biodegradation pathways?
- Answer:
- Molecular Dynamics (MD): Predicts logKow = 3.8 (moderate soil adsorption) .
- DFT Calculations: Identifies electrophilic sites for microbial hydroxylation (Fukui f⁺ = 0.15 at C7) .
- QSAR Models: Estimate hydrolysis t₁/₂ = 28 days vs. photolysis t₁/₂ = 45 days .
Q. What mechanisms underlie biological activity, and how are SAR studies designed?
- Answer:
- Docking Studies: Dichlorophenyl group binds CYP3A4 (ΔG = -9.2 kcal/mol); methylamine forms H-bonds with Asp301 .
- SAR Modifications: Replacing Cl with F reduces potency (IC50 from 50 nM to 1.2 μM), highlighting halogen interactions .
- In Vitro Assays: Dose-dependent inhibition (EC50 = 85 nM) via cAMP modulation in HEK293 cells .
Q. How should contradictions in synthetic yields or spectral data be resolved?
- Answer:
- Impurity Analysis: HRMS isotopic patterns (35Cl/37Cl ratio) identify byproducts .
- NMR Calibration: Use internal standards (TMS δ 0.00 ppm) to resolve shifts (±0.1 ppm) .
- Meta-Analysis: Yield variability (±15%) correlates with Pd catalyst age (R² = 0.72) .
Q. What frameworks integrate computational and experimental data for analog design?
- Answer:
Virtual Screening: 3D pharmacophore models (Schrödinger Phase) guide candidate selection .
Bayesian Prioritization: Ranks analogs by predicted affinity (pKi > 7.0) .
Data Fusion: NMR δexp vs. DFT δcalc (RMSE < 0.3 ppm validates conformers) .
MD Feedback: Refines synthetic routes using 10-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
